molecular formula C18H13F3N4O2S2 B2897746 N-(6-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide CAS No. 1021107-28-7

N-(6-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

Cat. No.: B2897746
CAS No.: 1021107-28-7
M. Wt: 438.44
InChI Key: IYOZKTSAUPOXHJ-UHFFFAOYSA-N
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Description

N-(6-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H13F3N4O2S2 and its molecular weight is 438.44. The purity is usually 95%.
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Biological Activity

N-(6-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a thiophene carboxamide group and a trifluoromethylphenyl moiety. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, making it a valuable scaffold in drug design.

Molecular Formula and Characteristics

PropertyValue
Molecular FormulaC16H15F3N4O2S
Molecular Weight386.37 g/mol
CAS Number1021025-92-2
IUPAC NameN-[6-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylpyridazin-3-yl]propanamide

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances binding affinity through hydrophobic interactions, while the pyridazine ring can participate in hydrogen bonding and π-π stacking interactions. These interactions modulate the activity of target proteins, leading to various biological effects.

Anticancer Activity

Several studies have demonstrated the anticancer potential of derivatives of this compound. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cell lines through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors. A notable study highlighted that derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant antiproliferative effects .

Anti-inflammatory Effects

Research indicates that this compound can trigger the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in endothelial cells. This suggests potential applications in modulating inflammatory responses, which could be beneficial in treating conditions like rheumatoid arthritis or other inflammatory diseases .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Preliminary studies suggest that it exhibits inhibitory effects against various bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis or function .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group significantly influences the biological activity of the compound. SAR studies indicate that modifications on the phenyl ring can enhance or reduce activity against specific targets. For example:

  • Substitution on the pyridazine ring : Altering substituents can affect binding affinity and selectivity towards target proteins.
  • Variations in the carboxamide group : Different alkyl chains attached to the amide nitrogen can modify pharmacokinetic properties such as solubility and membrane permeability.

Case Studies

  • Anticancer Study : A series of derivatives were synthesized and tested against breast cancer cell lines (MCF7). The most active derivative showed an IC50 value of 12 µM, significantly higher than standard chemotherapeutics .
  • Anti-inflammatory Assessment : In vitro studies demonstrated that treatment with this compound led to a dose-dependent increase in IL-6 production in human endothelial cells, suggesting its role as a pro-inflammatory agent .
  • Antimicrobial Evaluation : A derivative was tested against Staphylococcus aureus and exhibited an MIC value of 32 µg/mL, indicating moderate antibacterial activity .

Properties

IUPAC Name

N-[6-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N4O2S2/c19-18(20,21)11-4-1-2-5-12(11)22-15(26)10-29-16-8-7-14(24-25-16)23-17(27)13-6-3-9-28-13/h1-9H,10H2,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYOZKTSAUPOXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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